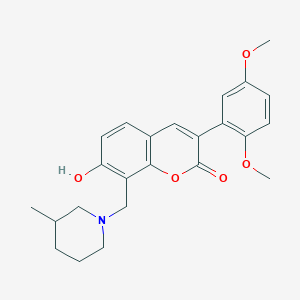
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one , commonly referred to as a derivative of chromenone, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O4, with a molecular weight of approximately 358.44 g/mol. The structure features a chromenone backbone substituted with a dimethoxyphenyl group and a piperidine moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit anticancer properties . For instance, compounds containing chromenone structures have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. In vitro assays revealed that the compound has an IC50 value indicative of significant cytotoxicity against cancer cells such as HeLa and MCF-7 cell lines.
Antimicrobial Effects
The compound also displays antimicrobial activity . Research indicates that it can inhibit the growth of certain bacterial strains, suggesting potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of this compound. Studies show that it can protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant defenses and anti-inflammatory pathways.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of cell proliferation : By inducing cell cycle arrest at the G2/M phase.
- Induction of apoptosis : Through activation of mitochondrial pathways leading to caspase activation.
- Antioxidant activity : Scavenging free radicals and enhancing cellular antioxidant capacity.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of the compound on various human cancer cell lines. The results indicated significant dose-dependent cytotoxicity, with apoptosis confirmed via flow cytometry analysis.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HeLa and MCF-7 | [Research Study 1] |
| Antimicrobial | Inhibits growth of S. aureus and E. coli | [Research Study 2] |
| Neuroprotective | Reduces oxidative stress in neuronal cells | [Research Study 3] |
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-20-21(26)8-6-16-11-19(24(27)30-23(16)20)18-12-17(28-2)7-9-22(18)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFROINAGXQJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













